molecular formula C16H12Cl2O2 B3099197 (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1352346-90-7

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3099197
CAS RN: 1352346-90-7
M. Wt: 307.2 g/mol
InChI Key: ZYNADQODNADXOG-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as DCMF, is a synthetic compound that belongs to the chalcone family. It has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and inhibit metastasis. In inflammatory cells, this compound has been shown to reduce oxidative stress, inhibit the production of reactive oxygen species, and reduce the expression of adhesion molecules. In infectious diseases, this compound has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity towards cancer cells, inflammatory cells, and infectious agents. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one research. One direction is to optimize its synthesis method to improve its solubility and bioavailability. Another direction is to further investigate its mechanism of action to identify potential targets for drug development. Additionally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. Finally, this compound can be further explored for its potential applications in other fields of research, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of scientific research. Its synthesis method is simple and efficient, and it has low toxicity and high selectivity towards cancer cells, inflammatory cells, and infectious agents. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research on this compound can lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has shown promising results in various fields of scientific research. It has been studied as a potential anticancer agent, with studies showing its ability to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been studied for its anti-inflammatory properties, with studies showing its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has shown potential as an anti-infective agent, with studies showing its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-13(16)15(19)9-7-11-6-8-12(17)10-14(11)18/h2-10H,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNADQODNADXOG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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